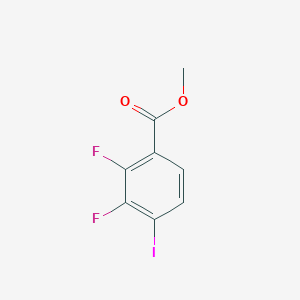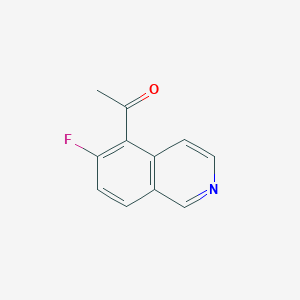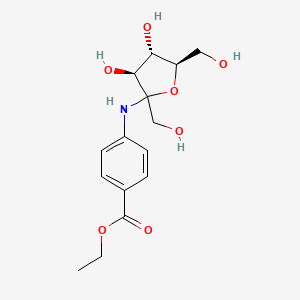![molecular formula C12H11F3N2S B12847558 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12847558.png)
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol is a chemical compound with the molecular formula C12H11F3N2S and a molecular weight of 272.29 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a quinoline ring, which is further connected to an ethanethiol group through an amino linkage. The unique structure of this compound makes it a subject of interest in various scientific research fields, particularly in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives
Amino Substitution: The amino group is introduced at the 4-position of the quinoline ring through nucleophilic substitution reactions.
Thiol Addition: The ethanethiol group is added to the amino-substituted quinoline ring through thiol-ene reactions, typically under mild conditions to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an anti-cancer agent.
Biological Research: It is used as a probe to study the activity of protein kinases, particularly SGK1, which is implicated in various diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol involves its interaction with molecular targets such as protein kinases. The compound inhibits the activity of specific kinases by binding to their active sites, thereby blocking their function. This inhibition leads to the disruption of cellular signaling pathways, resulting in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: Another compound with a similar quinoline scaffold and trifluoromethyl group, known for its anti-cancer properties.
2-(Trifluoromethyl)quinolin-4-amine: A derivative with potent antitumor activity and microtubule polymerization inhibitory activity.
Uniqueness
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol stands out due to its unique combination of a trifluoromethyl group, quinoline ring, and ethanethiol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H11F3N2S |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
2-[[2-(trifluoromethyl)quinolin-4-yl]amino]ethanethiol |
InChI |
InChI=1S/C12H11F3N2S/c13-12(14,15)11-7-10(16-5-6-18)8-3-1-2-4-9(8)17-11/h1-4,7,18H,5-6H2,(H,16,17) |
Clave InChI |
POAJVTSNBNZECZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoylphenyl)acetamide](/img/structure/B12847489.png)
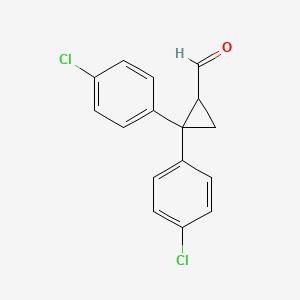
![tert-Butyl 6-benzyloctahydro-4,8-methanopyrrolo[3,4-d]azepine-2(1H)-carboxylate](/img/structure/B12847503.png)

![3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)
![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)
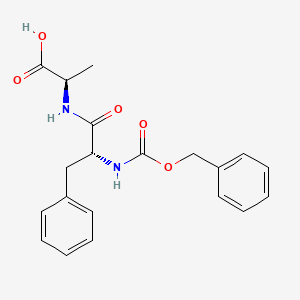

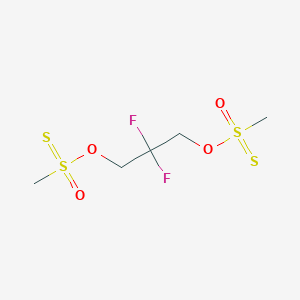
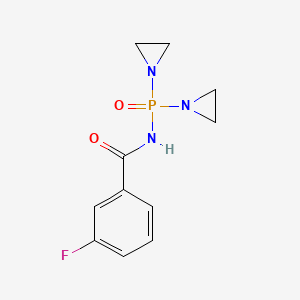
![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
